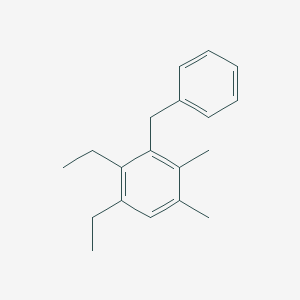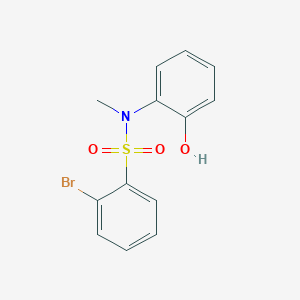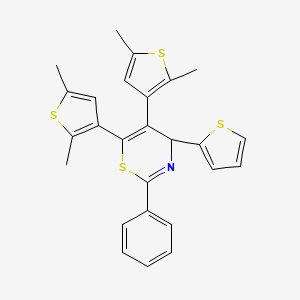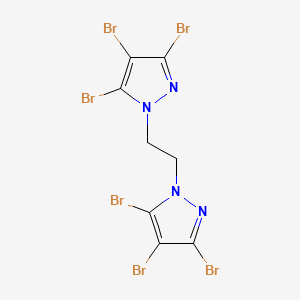
1,1'-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) is a chemical compound characterized by the presence of two pyrazole rings connected via an ethane-1,2-diyl bridge, with each pyrazole ring substituted with three bromine atoms at the 3, 4, and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) typically involves the reaction of 1,2-dibromoethane with 3,4,5-tribromo-1H-pyrazole under controlled conditions. The reaction is usually carried out in a suitable solvent such as methylbenzene, with the mixture being heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with reactions typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Applications De Recherche Scientifique
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of flame retardants and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The bromine atoms and pyrazole rings play a crucial role in its reactivity and interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(3-ethyl-1H-imidazol-3-ium)bis(hexafluorido phosphate): Similar in structure but with different substituents and properties.
Decabromodiphenyl ethane: Another brominated compound used as a flame retardant.
Uniqueness
1,1’-(Ethane-1,2-diyl)bis(3,4,5-tribromo-1H-pyrazole) is unique due to its specific substitution pattern and the presence of multiple bromine atoms, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
923035-88-5 |
|---|---|
Formule moléculaire |
C8H4Br6N4 |
Poids moléculaire |
635.6 g/mol |
Nom IUPAC |
3,4,5-tribromo-1-[2-(3,4,5-tribromopyrazol-1-yl)ethyl]pyrazole |
InChI |
InChI=1S/C8H4Br6N4/c9-3-5(11)15-17(7(3)13)1-2-18-8(14)4(10)6(12)16-18/h1-2H2 |
Clé InChI |
UEYTYOILDBNMEL-UHFFFAOYSA-N |
SMILES canonique |
C(CN1C(=C(C(=N1)Br)Br)Br)N2C(=C(C(=N2)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


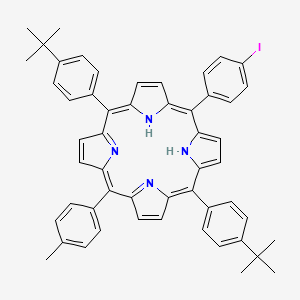
![4-{1-Amino-2-[(ethanesulfonyl)amino]ethyl}-N-(pyridin-4-yl)benzamide](/img/structure/B14179008.png)
![10-Phenyl-8-(trifluoromethyl)-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14179009.png)
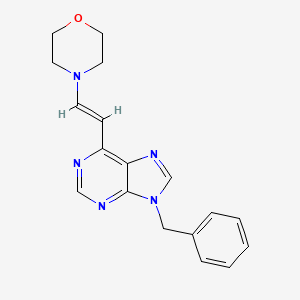
![9-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4-tetrahydrocarbazole](/img/structure/B14179030.png)
![2-(Thiophen-2-YL)thieno[2,3-B]quinoxaline](/img/structure/B14179040.png)
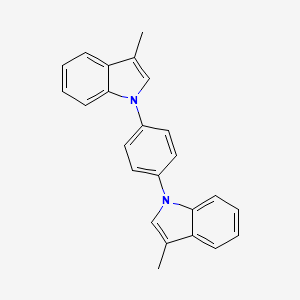
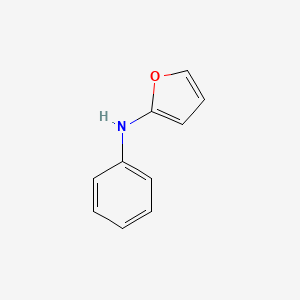
![[2-(2-Methoxyethoxy)ethoxy]acetyl azide](/img/structure/B14179069.png)
